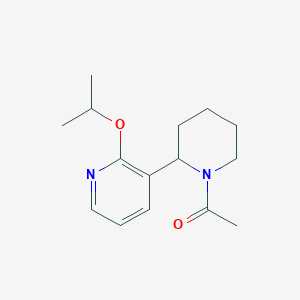

1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone

Beschreibung

1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with an isopropoxy group at the 2-position and a piperidin-1-yl-ethanone moiety at the 3-position. This structure combines lipophilic (isopropoxy) and hydrogen-bonding (piperidine) groups, making it a candidate for diverse biological applications.

Eigenschaften

Molekularformel |

C15H22N2O2 |

|---|---|

Molekulargewicht |

262.35 g/mol |

IUPAC-Name |

1-[2-(2-propan-2-yloxypyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C15H22N2O2/c1-11(2)19-15-13(7-6-9-16-15)14-8-4-5-10-17(14)12(3)18/h6-7,9,11,14H,4-5,8,10H2,1-3H3 |

InChI-Schlüssel |

VDLZFRCLZQBKOC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=C(C=CC=N1)C2CCCCN2C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanon kann über verschiedene synthetische Wege erfolgen. Ein übliches Verfahren beinhaltet die Reaktion von 2-(2-Isopropoxypyridin-3-yl)piperidin mit Ethanoylchlorid unter basischen Bedingungen. Die Reaktion erfordert in der Regel ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um den Acylierungsprozess zu erleichtern .

Industrielle Produktionsverfahren beinhalten oft mehrstufige Synthesen ausgehend von leicht verfügbaren Vorläufern. Der Prozess kann Schritte wie Hydrierung, Cyclisierung und Funktionalisierung umfassen, um das gewünschte Produkt mit hoher Reinheit und Ausbeute zu erhalten .

Analyse Chemischer Reaktionen

1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Ketongruppe in einen Alkohol umwandeln.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Basen wie Natriumhydroxid und Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass der Piperidin-Rest mit verschiedenen Rezeptoren und Enzymen im Körper interagiert, was zu seinen biologischen Wirkungen führt. Die Verbindung kann je nach ihrer Struktur und ihren funktionellen Gruppen als Inhibitor oder Modulator spezifischer Signalwege wirken.

Wirkmechanismus

The mechanism of action of 1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The compound may act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Tabulated Comparison of Key Compounds

| Compound Name | Key Structural Features | Biological Activity (MIC, µg/mL) | LogP (Predicted) | Stability Notes |

|---|---|---|---|---|

| Target Compound | 2-Isopropoxy-pyridine, piperidin-1-yl-ethanone | Not reported | ~2.5 | High thermal stability |

| 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (25) | Tetrazole, piperidine | 4–16 (S. aureus, E. coli) | ~1.8 | Moderate metabolic stability |

| 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone | Methoxy, methyl-pyridine | Not reported | ~1.2 | High solubility |

| 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone | Dinitrophenyl, piperidine | Not reported | ~3.0 | Prone to isomerization |

Biologische Aktivität

1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly as an antagonist of the MrgX2 receptor. This receptor is implicated in various physiological processes, making the compound a candidate for therapeutic applications.

Research indicates that 1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone acts as an antagonist at the MrgX2 receptor. This receptor is part of the Mas-related G protein-coupled receptor family and plays a role in pain modulation and neurogenic inflammation. By inhibiting this receptor, the compound may exhibit analgesic properties.

Pharmacological Studies

Recent studies have demonstrated significant activity of this compound in various assays:

- Binding Affinity : The compound shows high binding affinity to the MrgX2 receptor, suggesting effective antagonistic action.

- In Vivo Efficacy : Animal models have indicated that administration of this compound leads to reduced pain responses, supporting its potential use in pain management therapies.

Toxicological Profile

The safety profile of 1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone has been evaluated in preliminary studies:

| Endpoint | Result |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

These findings highlight the necessity for careful dosing and monitoring during therapeutic use.

Study 1: Analgesic Efficacy in Rodent Models

In a controlled study involving rodents, 1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone was administered to evaluate its analgesic effects. The results indicated a statistically significant reduction in pain behavior compared to control groups, suggesting its potential utility in clinical pain management.

Study 2: In Vitro Receptor Binding Assay

A series of in vitro assays were conducted to assess the binding affinity of this compound to various receptors. The results confirmed its selective antagonism at the MrgX2 receptor, with minimal activity at other related receptors, indicating a favorable selectivity profile for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.